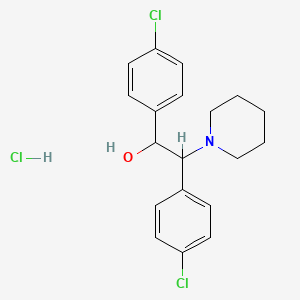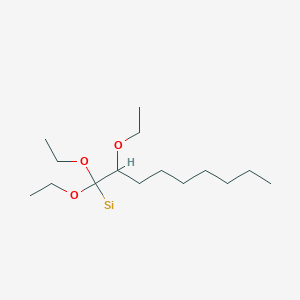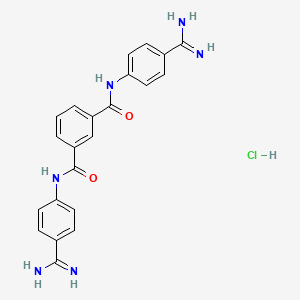
3-(2-cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a unique structure with a cyclohexyl group attached to another cyclohexyl group, along with a trimethyl-substituted pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione typically involves multiple steps:
Formation of the Cyclohexylcyclohexyl Moiety: This can be achieved through the hydrogenation of dicyclohexyl ketone using a suitable catalyst such as palladium on carbon under hydrogen gas.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.
Coupling of the Moieties: The final step involves coupling the cyclohexylcyclohexyl moiety with the pyrimidine ring. This can be done through a nucleophilic substitution reaction where the cyclohexylcyclohexyl group is introduced to the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl groups, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can be performed on the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylpyrimidines: Compounds with a single cyclohexyl group attached to the pyrimidine ring.
Trimethylpyrimidines: Compounds with three methyl groups attached to the pyrimidine ring.
Uniqueness
3-(2-Cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione is unique due to the presence of both a cyclohexylcyclohexyl moiety and a trimethyl-substituted pyrimidine ring. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
Eigenschaften
CAS-Nummer |
6281-70-5 |
|---|---|
Molekularformel |
C19H32N2S |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
3-(2-cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C19H32N2S/c1-14-13-19(2,3)20-18(22)21(14)17-12-8-7-11-16(17)15-9-5-4-6-10-15/h13,15-17H,4-12H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
DSKIUKVVIORLBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(NC(=S)N1C2CCCCC2C3CCCCC3)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


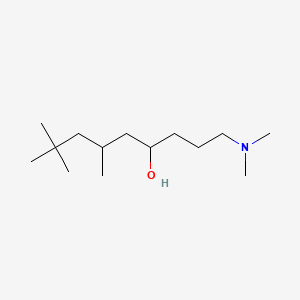

![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735029.png)
![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14735040.png)
![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735048.png)

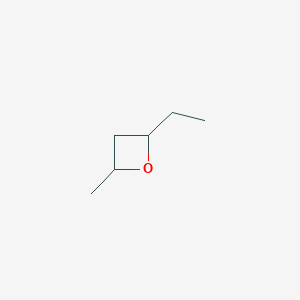
![3-Methyl-1-[(propan-2-yl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14735062.png)
![1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine](/img/structure/B14735070.png)
![N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide](/img/structure/B14735073.png)
